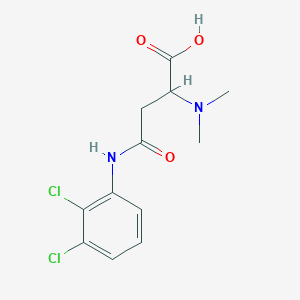

N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

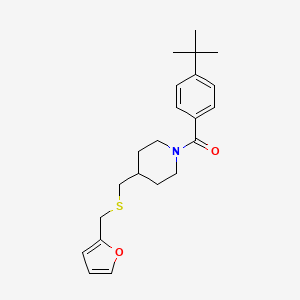

The compound N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a bioactive molecule that appears to be derived from a combination of a chromen moiety and a pyrazine-2-carbonyl azetidine structure. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related 2-azetidinone compounds involves starting with pyrazine-2,3-dicarboxylic acid, which is converted to the corresponding diester. This is followed by hydrazinolysis to afford dicarbohydrazide, which is then treated with substituted pyridine-2-carbaldehyde to yield new Schiff bases. These bases are reacted with chloroacetochloride or dichloroacetochloride in the presence of trimethylamine in DMF solvent to yield new derivatives . Although the exact synthesis of this compound is not described, a similar approach could potentially be used, with modifications to incorporate the chromen moiety.

Molecular Structure Analysis

The molecular structure of related compounds includes a 2-azetidinone ring, which is a four-membered beta-lactam ring, attached to a pyrazine ring. The structural assignments of these compounds are confirmed by spectroscopic analysis, including IR, ^1H NMR, ^13C NMR, and elemental analysis . For the compound , similar analytical techniques would likely be used to confirm the structure, with particular attention to the chromen moiety, which is a benzopyran ring system.

Chemical Reactions Analysis

The synthesis of related compounds involves [2+2] cycloaddition reactions, which are a type of chemical reaction where two unsaturated molecules combine to form a cyclic adduct . The compound of interest may also undergo similar reactions, particularly in the formation of the azetidine ring. Additionally, the presence of the amide group could allow for further chemical transformations, such as amidation or hydrolysis reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related 2-azetidinone compounds include their solubility, melting points, and stability under various conditions. These properties are influenced by the functional groups present and the overall molecular structure . The chromen moiety in the compound of interest is likely to contribute to its photophysical properties, such as UV absorption, due to the conjugated system within the benzopyran ring. The compound's solubility in organic solvents and water would be an important characteristic for its potential use in biological applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Screening

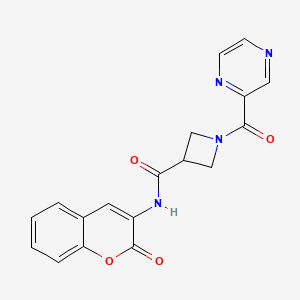

A study by Ayyash & Habeeb (2019) describes the synthesis of novel 2-azetidinones derived from pyrazine dicarboxylic acid, which includes compounds related to N-(2-oxo-2H-chromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide. These compounds were synthesized starting from pyrazine-2,3-dicarboxylic acid, converted into various derivatives through reactions with substituted pyridine-2-carbaldehyde. The newly synthesized compounds exhibited significant antibacterial and antifungal activities, suggesting their potential application as antimicrobial agents (Ayyash & Habeeb, 2019).

Structural Characterization

Reis et al. (2013) provided insights into the structural characterization of related compounds, specifically 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives. These compounds exhibit diverse crystalline structures and conformations, which are crucial for understanding their chemical behavior and potential interactions in biological systems. Such structural characterizations are essential for the design and synthesis of bioactive compounds with specific antimicrobial properties (Reis et al., 2013).

Antimicrobial Activity

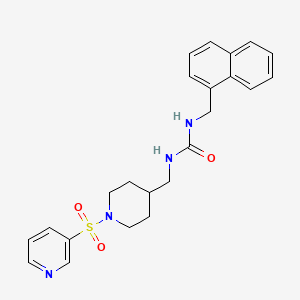

Another study by Azab, Azab, & Elkanzi (2017) focuses on the synthesis of chromeno[3,4-c]pyrrole-3,4-dione-based N-heterocycles, demonstrating their high antimicrobial activity. These compounds, related to the core structure of this compound, were evaluated for their efficacy against various microbial strains, highlighting their potential as antimicrobial agents (Azab, Azab, & Elkanzi, 2017).

Novel Synthesis Approaches

Ghashang, Mansoor, & Aswin (2013) describe a solvent-free synthesis method for chromeno[2,3-d]pyrimidinone derivatives, which are structurally related to this compound. This method offers advantages such as high yields, simple methodology, and greener conditions, making it an efficient approach to produce compounds with potential antimicrobial properties (Ghashang, Mansoor, & Aswin, 2013).

Eigenschaften

IUPAC Name |

N-(2-oxochromen-3-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O4/c23-16(12-9-22(10-12)17(24)14-8-19-5-6-20-14)21-13-7-11-3-1-2-4-15(11)26-18(13)25/h1-8,12H,9-10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAPXPFOPWCRPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520123.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2520125.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime](/img/structure/B2520136.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2520144.png)